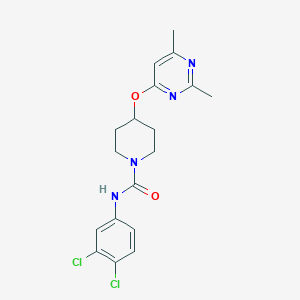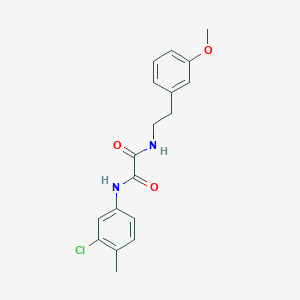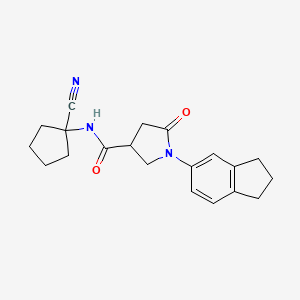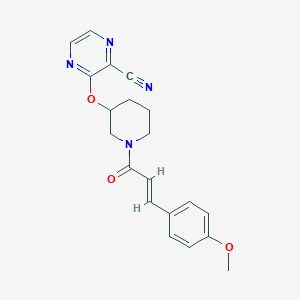
N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20Cl2N4O2 and its molecular weight is 395.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in the synthesis of novel pyridopyrimidines, demonstrating its utility in creating diverse chemical structures. An example includes the synthesis of 5,7-diarylpyridopyrimidines, where variations of the compound were used as intermediates in chemical reactions (Vijayakumar et al., 2014).
Molecular Interaction Studies
- Studies on molecular interactions of related compounds with cannabinoid receptors have been conducted, providing insights into the compound's potential as a pharmacological probe. This includes research on the molecular interaction of related antagonists with the CB1 cannabinoid receptor, exploring their conformations and binding characteristics (Shim et al., 2002).
Pharmacological Potential
- Research into conformationally restricted analogues of the compound has shown potential in pharmacology. For instance, analogues have been studied for their ability to block voltage-gated skeletal muscle sodium channels, indicating possible applications in antimyotonic agents (Catalano et al., 2008).
Anti-Angiogenic and DNA Cleavage Studies
- Novel derivatives of the compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and therapy. This includes studies using chick chorioallantoic membrane (CAM) models and DNA binding/cleavage assays (Kambappa et al., 2017).
Development of Cannabinoid Receptor Antagonists
- The compound and its analogues have been pivotal in the development of cannabinoid receptor antagonists, aiding in the exploration of cannabinoid receptor binding sites and the search for more selective and potent cannabimimetic ligands (Lan et al., 1999).
Synthesis and Evaluation as CNS Agents
- Analogues of the compound have been synthesized and evaluated for their potential as central nervous system (CNS) active agents, particularly focusing on their antidepressant and nootropic activities. This highlights its importance in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-11-9-17(22-12(2)21-11)26-14-5-7-24(8-6-14)18(25)23-13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNUQBIQDWNXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)

![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3014746.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)


![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
